
N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, methyl, and furan groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Acrylamide formation: The final step involves the formation of the acrylamide group through a condensation reaction between an amine and an acrylate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Therapeutic Applications
1. Targeting Nicotinic Acetylcholine Receptors:
Recent studies have highlighted the potential of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide in targeting α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The compound may serve as a selective agonist, aiding in the development of therapies for conditions such as Alzheimer's disease and schizophrenia .
2. Anti-inflammatory Properties:
The compound's interaction with nAChRs has also been linked to anti-inflammatory effects. Research indicates that modulation of these receptors can influence the cholinergic anti-inflammatory pathway, suggesting that this compound might be useful in treating inflammatory diseases and related pain .
Biological Studies
Case Study: Neuroprotective Effects
In a study investigating neuroprotective agents, this compound demonstrated significant activity in promoting neurite outgrowth at concentrations that did not exhibit toxicity to neurons. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
Environmental Impact
Toxicological Concerns:
Despite its therapeutic potential, the compound poses certain environmental risks. It has been classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life . This necessitates careful consideration of its use and disposal in research and industrial applications.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(2-Methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(3-Chloro-2-methylphenyl)-3-(5-phenyl)furan-2-yl)acrylamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is unique due to the specific arrangement of chloro, methyl, and furan groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide, also known as (E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide, is a synthetic compound with potential biological activity. Its molecular formula is C20H15Cl2NO2, and it features a complex structure that includes furan and chloro-substituted phenyl groups.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C20H15Cl2NO2 |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
| InChI | InChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+ |
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the same class have shown significant pharmacological properties, particularly in modulating nicotinic acetylcholine receptors, which are implicated in various neurobiological processes.
Related Compounds and Their Activities
- 3-Furan-2-yl-N-p-tolyl-acrylamide :
The mechanism by which this compound may exert its effects is likely related to its interaction with nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are involved in cognitive functions, mood regulation, and anxiety responses.
Toxicological Profile
Preliminary data indicate that this compound may pose certain risks:
- Acute Toxicity : Classified as harmful if swallowed.
- Environmental Impact : May cause long-lasting harmful effects to aquatic life .
Table of Biological Activity of Related Compounds
Properties
CAS No. |
853348-50-2 |
|---|---|
Molecular Formula |
C20H15Cl2NO2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+ |
InChI Key |
QKTAJZNJOZAREV-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















